molecular formula C10H13NO3 B14879537 2-Amino-4-[1,3]dioxan-2-yl-phenol

2-Amino-4-[1,3]dioxan-2-yl-phenol

Cat. No.: B14879537
M. Wt: 195.21 g/mol
InChI Key: DIUCCYUYGFHVMV-UHFFFAOYSA-N
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Description

2-Amino-4-[1,3]dioxan-2-yl-phenol is a chemical compound with the molecular formula C9H11NO3 It features a phenol group substituted with an amino group and a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[1,3]dioxan-2-yl-phenol typically involves the reaction of 2-amino-4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[1,3]dioxan-2-yl-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol and amino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Amino-4-[1,3]dioxan-2-yl-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-[1,3]dioxan-2-yl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxybenzaldehyde: Lacks the 1,3-dioxane ring but shares the phenol and amino groups.

    4-Amino-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the 1,3-dioxane ring.

    2-Amino-4-methoxyphenol: Features a methoxy group instead of the 1,3-dioxane ring.

Uniqueness

2-Amino-4-[1,3]dioxan-2-yl-phenol is unique due to the presence of the 1,3-dioxane ring, which can impart different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-4-(1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C10H13NO3/c11-8-6-7(2-3-9(8)12)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5,11H2

InChI Key

DIUCCYUYGFHVMV-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)O)N

Origin of Product

United States

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